molecular formula C9H5F2N B1304923 5,7-Difluoroquinoline CAS No. 34522-72-0

5,7-Difluoroquinoline

Cat. No.: B1304923
CAS No.: 34522-72-0
M. Wt: 165.14 g/mol
InChI Key: IRTWLWBEQPMVNM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5,7-Difluoroquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, this compound has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell division and growth, making this compound a potential antibacterial agent.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, this compound disrupts DNA replication, leading to cell death . In mammalian cells, it has been observed to affect mitochondrial function and induce oxidative stress, which can lead to apoptosis or programmed cell death . These cellular effects highlight the potential of this compound as a therapeutic agent in treating bacterial infections and possibly certain types of cancer.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA replication . Additionally, this compound can generate reactive oxygen species (ROS) within cells, leading to oxidative damage to cellular components, including lipids, proteins, and DNA . This oxidative stress can trigger signaling pathways that result in cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat . Long-term studies have shown that this compound can have sustained antibacterial effects, but its efficacy may decrease over time due to degradation and the development of bacterial resistance . In in vitro studies, prolonged exposure to this compound has been associated with increased oxidative stress and apoptosis in mammalian cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit bacterial growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its ability to generate ROS and cause oxidative stress . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its antibacterial activity. It interacts with enzymes such as DNA gyrase and topoisomerase IV, inhibiting their function and disrupting DNA replication . Additionally, this compound can affect metabolic flux by altering the levels of metabolites involved in oxidative stress responses . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and accumulate in cellular compartments such as the mitochondria . Transporters and binding proteins may also facilitate its movement within cells, affecting its localization and accumulation . The distribution of this compound within tissues can influence its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to localize in the mitochondria, where it can induce oxidative stress and affect mitochondrial function . Additionally, this compound may interact with nuclear components, influencing gene expression and DNA replication . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, enhancing its therapeutic potential.

Scientific Research Applications

5,7-Difluoroquinoline has a wide range of applications in scientific research, including:

Properties

IUPAC Name

5,7-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTWLWBEQPMVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188073
Record name Quinoline, 5,7-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34522-72-0
Record name Difluoroquinoline, 5,7-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034522720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 5,7-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-DIFLUOROQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNY7UQK9PD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural information about 5,7-Difluoroquinoline can be obtained from the study?

A: The research primarily focuses on understanding the intermolecular interactions within the crystal structure of this compound using X-ray diffraction and quantum-topological analysis. While the paper doesn't explicitly provide the molecular formula or weight, it confirms the presence of specific intermolecular interactions like C–H…F and π-π stacking within the crystal lattice []. This information is valuable for understanding the compound's solid-state properties and can be further explored in the context of drug design and material science.

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